Lipophilicity vs. 8-Substituted Analogs
The target compound exhibits a predicted SlogP of 2.51 and logS of −5.35, placing it in an optimal lipophilicity window (SlogP 2–3) for CNS-capable but soluble small molecules. In cross-study comparison, the 8-chloro-4-hydroxyquinoline analog (CHEMBL4218690) is computed to have a higher logP (~2.9, based on the Hansch π-value of Cl vs. OCH₃), which may reduce aqueous solubility and favor membrane partitioning over target engagement in aqueous biochemical assays [1][2].
| Evidence Dimension | Octanol-water partition coefficient (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | SlogP = 2.51; logS = −5.35 (predicted) |
| Comparator Or Baseline | 8-Chloro-4-hydroxy analog (CHEMBL4218690): estimated SlogP ~2.9 (based on Cl vs. OCH₃); 8-morpholino analog (CHEMBL2203920): estimated SlogP ~1.8 (morpholine lowers logP) |
| Quantified Difference | ΔSlogP ≈ −0.4 vs. 8-Cl analog; ΔSlogP ≈ +0.7 vs. 8-morpholino analog |
| Conditions | Predicted via MMsINC/ALOGPS algorithm; experimental confirmation pending |
Why This Matters
The 8-methoxy group confers intermediate lipophilicity that balances aqueous solubility with membrane permeability, reducing the risk of aggregation-based false positives in biochemical screens compared to the more lipophilic 8-chloro counterpart.
- [1] MMsINC Database. Predicted SlogP 2.51, logS −5.35 for (4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone. http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs00472692 (accessed 2026-04-30). View Source
- [2] BindingDB entries BDBM50450825 and BDBM50401983 for 8-chloro and morpholine analogs respectively. https://www.bindingdb.org (accessed 2026-04-30). View Source
